molecular formula C11H12BrFO3 B8000728 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B8000728
M. Wt: 291.11 g/mol
InChI Key: JSRSXHNRBNKYAL-UHFFFAOYSA-N
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Description

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenoxyethyl group, which is further substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3-bromo-5-fluorophenol with ethylene oxide to form 2-(3-bromo-5-fluoro-phenoxy)ethanol. This intermediate is then reacted with 1,2-dioxolane under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyethyl derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced forms of the compound.

Scientific Research Applications

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its molecular targets, thereby influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Bromo-4-fluoro-phenoxy)ethyl]-1,3-dioxolane
  • 2-[2-(3-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxolane
  • 2-[2-(3-Bromo-5-chloro-phenoxy)ethyl]-1,3-dioxolane

Uniqueness

2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy ring. This unique substitution pattern can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds. The combination of these substituents with the dioxolane ring provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c12-8-5-9(13)7-10(6-8)14-2-1-11-15-3-4-16-11/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRSXHNRBNKYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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